molecular formula C13H14N2 B7872967 N-(isoquinolin-1-ylmethyl)cyclopropanamine

N-(isoquinolin-1-ylmethyl)cyclopropanamine

Cat. No.: B7872967
M. Wt: 198.26 g/mol
InChI Key: AZSFWYDHXVOVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(isoquinolin-1-ylmethyl)cyclopropanamine is a compound that features a cyclopropane ring attached to an isoquinoline moiety via a methylamine linkage. Isoquinoline derivatives are known for their diverse biological activities and are often found in natural alkaloids. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoquinolin-1-ylmethyl)cyclopropanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of N-(2-ethynylphenyl)- and N-(2-ethynylbenzyl)-tosylamides, which undergo carbocyclization reactions to form the desired isoquinoline derivatives . Another approach involves the use of aromatic aldehydes and aminoacetals, which cyclize under acidic conditions to produce isoquinolines .

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and purity. Rhodium-catalyzed cyclization has become a significant strategy for producing heterocyclic structures, including isoquinoline derivatives . These methods are designed to be efficient and environmentally friendly, minimizing the formation of side products and reducing the need for harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(isoquinolin-1-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the isoquinoline ring or the cyclopropane moiety.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of isoquinoline-based compounds.

Mechanism of Action

The mechanism of action of N-(isoquinolin-1-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives often act on enzymes and receptors, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific structure of the derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

  • Tetrahydroisoquinoline
  • Isoquinoline N-oxides
  • N-alkylated isoquinolines

Uniqueness

N-(isoquinolin-1-ylmethyl)cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(isoquinolin-1-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-4-12-10(3-1)7-8-14-13(12)9-15-11-5-6-11/h1-4,7-8,11,15H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSFWYDHXVOVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.